molecular formula C17H21ClN2O2 B7804126 3-Tropanyl-indole-3-carboxylate hydrochloride

3-Tropanyl-indole-3-carboxylate hydrochloride

Cat. No. B7804126
M. Wt: 320.8 g/mol
InChI Key: XIEGSJAEZIGKSA-UHFFFAOYSA-N
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Description

“3-Tropanyl-indole-3-carboxylate hydrochloride” is a selective 5-HT3 serotonin receptor antagonist . It is part of the Thermo Scientific Chemicals product portfolio .


Synthesis Analysis

The synthesis of indole derivatives has been extensively studied. For instance, one method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular formula of “3-Tropanyl-indole-3-carboxylate hydrochloride” is C17H21ClN2O2 . The IUPAC name is [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride .

Mechanism of Action

While the specific mechanism of action for “3-Tropanyl-indole-3-carboxylate hydrochloride” is not explicitly mentioned in the search results, it is known to be a selective 5-HT3 serotonin receptor antagonist . This suggests that it may work by blocking the action of serotonin, a neurotransmitter, at 5-HT3 receptors.

Safety and Hazards

The safety data sheet for a related compound, Indole-3-carbinol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEGSJAEZIGKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tropanyl-indole-3-carboxylate hydrochloride

CAS RN

105826-92-4
Record name Tropisetron hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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